molecular formula C10H12N2O2 B11904162 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B11904162
M. Wt: 192.21 g/mol
InChI Key: VWLNGEYMGXNNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group at the 6-position and a methyl group at the 1-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the nitration of 1-Methyl-1,2,3,4-tetrahydroquinoline. This process typically requires the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, affecting various biological pathways .

Comparison with Similar Compounds

  • 2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline
  • 6-Nitro-1,2,3,4-tetrahydroquinoline
  • 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Comparison: 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-methyl-6-nitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C10H12N2O2/c1-11-6-2-3-8-7-9(12(13)14)4-5-10(8)11/h4-5,7H,2-3,6H2,1H3

InChI Key

VWLNGEYMGXNNBR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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